Product packaging for App-butinaca(Cat. No.:CAS No. 2682867-56-5)

App-butinaca

Cat. No.: B10797033
CAS No.: 2682867-56-5
M. Wt: 364.4 g/mol
InChI Key: OYARCJMQMAFMTG-KRWDZBQOSA-N
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Description

APP-BUTINACA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) supplied as a high-purity powder for scientific investigation. This compound is a valuable pharmacological tool for researchers studying the endocannabinoid system. A systematic study of amino acid-derived SCRAs characterized this compound for in vitro binding and agonist activity at cannabinoid receptor subtypes 1 and 2 (CB1 and CB2) . The same research identified key structure-activity relationships, finding that for a given core structure, the phenylalaninamide-derived this compound showed lower affinity and potency for CB1 compared to its tert-leucinamide (ADB-) and valinamide (AB-) analogs . Furthermore, in vivo evaluation in mice demonstrated that this compound failed to elicit a cannabimimetic hypothermic response up to a 10 mg kg−1 dose, yielding a significantly lower in vivo potency ranking compared to related compounds like ADB-BUTINACA and ADB-P7AICA . Researchers utilize this compound to explore receptor binding affinity, mechanism of action, and the specific structural features that influence agonist efficacy and potency at cannabinoid receptors. These studies are crucial for understanding the safety profile, metabolic pathways, and potential health risks associated with synthetic cannabinoids. This product is intended for research purposes only in controlled laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers must adhere to all applicable laws and regulations governing the handling of controlled substances in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O2 B10797033 App-butinaca CAS No. 2682867-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2682867-56-5

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-butylindazole-3-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-2-3-13-25-18-12-8-7-11-16(18)19(24-25)21(27)23-17(20(22)26)14-15-9-5-4-6-10-15/h4-12,17H,2-3,13-14H2,1H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

OYARCJMQMAFMTG-KRWDZBQOSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Chemical Synthesis and Structural Aspects of App Butinaca

Established and Proposed Synthetic Pathways

The synthesis of APP-BUTINACA and related indazole-3-carboxamide SCRAs can be achieved through several established chemical routes. These pathways primarily involve the formation of an amide bond between an N-alkylated indazole-3-carboxylic acid derivative and the appropriate amino acid amide or ester. Two primary strategies are commonly employed: the "alkylation-first" approach and the "precursor-first" approach.

In the alkylation-first pathway , a commercially available indazole-3-carboxylic acid ester, such as methyl 1H-indazole-3-carboxylate, is first N-alkylated at the N1 position of the indazole ring with a suitable alkyl halide, in this case, 1-bromobutane. This reaction is typically carried out in the presence of a base. Following the N-alkylation, the ester group is hydrolyzed to the corresponding carboxylic acid. The resulting N-butyl-indazole-3-carboxylic acid is then coupled with L-phenylalanine amide using a standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound. nih.gov A variation of this method involves the direct selective N1-alkylation of indazole-3-carboxylic acid, which can offer improved yields and selectivity. diva-portal.org

The precursor-first pathway involves the initial coupling of the indazole-3-carboxylic acid with L-phenylalanine amide to form the "tail-less" precursor, APP-INACA. This intermediate is then N-alkylated with 1-bromobutane to afford the final product, this compound. This method has gained attention due to the emergence of unregulated tail-less precursors on the illicit market. diva-portal.orgresearchgate.net

Table 1: Comparison of Synthetic Pathways for this compound

Feature Alkylation-First Pathway Precursor-First Pathway
Starting Material Methyl 1H-indazole-3-carboxylate or Indazole-3-carboxylic acid Indazole-3-carboxylic acid and L-phenylalanine amide

| Key Steps | 1. N-alkylation of the indazole core 2. Ester hydrolysis (if applicable) 3. Amide coupling with L-phenylalanine amide | 1. Amide coupling to form APP-INACA 2. N-alkylation of the precursor | | Key Intermediate | 1-butyl-1H-indazole-3-carboxylic acid | N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1H-indazole-3-carboxamide (APP-INACA) | | Primary Application | Established laboratory synthesis | Relevant to clandestine synthesis and analysis of street samples |

Precursor Chemistry and Synthetic Intermediate Analysis

The synthesis of this compound relies on key precursors and the formation of specific synthetic intermediates. The primary precursors are an indazole-3-carboxylic acid derivative, a butylating agent (e.g., 1-bromobutane), and an L-phenylalanine derivative.

A crucial synthetic intermediate is the "tail-less" precursor, N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1H-indazole-3-carboxamide , also referred to as APP-INACA . This compound represents the core structure of this compound without the N-butyl chain. The analysis of synthetic samples has revealed that tail-less precursors can sometimes be present as impurities in the final product, indicating an incomplete N-alkylation reaction. diva-portal.org The presence of such intermediates is of significant interest in forensic chemistry for identifying the synthetic route used in clandestine laboratories. researchgate.net

Another key intermediate, particularly in the alkylation-first pathway, is 1-butyl-1H-indazole-3-carboxylic acid . This compound is formed by the N-alkylation of the indazole ring system. The regioselectivity of this alkylation step is critical, as alkylation can potentially occur at the N1 or N2 position of the indazole ring. However, synthetic methods have been optimized to favor the formation of the N1-alkylated isomer, which is the isomer found in this compound. diva-portal.org

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify and characterize these precursors and intermediates, ensuring the purity and structural integrity of the final compound. nih.gov

Derivatization and Analog Synthesis Strategies for Research Applications

The chemical structure of this compound has been systematically modified to explore structure-activity relationships (SARs) at the cannabinoid receptors. These derivatization and analog synthesis strategies are crucial for understanding the pharmacological properties of this class of compounds. The modifications typically target one of the three main structural components of the molecule: the amino acid head group, the N-alkyl tail, or the indazole core. nih.govnih.gov

Modification of the Amino Acid Head Group: The L-phenylalanine amide moiety can be replaced with other amino acid derivatives to investigate the impact of the side chain on receptor binding and activation. For instance, analogs have been synthesized with valine (AB-BUTINACA) and tert-leucine (ADB-BUTINACA) in place of phenylalanine. These studies have revealed that the bulk and lipophilicity of the amino acid side chain can significantly influence the potency and efficacy of the compound. rsc.org

Variation of the N-Alkyl Tail: The N-butyl tail of this compound can be altered in length or functionalized to probe its interaction with the receptor. Analogs with different alkyl chain lengths (e.g., pentyl, hexyl) have been synthesized. Furthermore, the introduction of functional groups, such as a terminal fluorine (e.g., this compound's 4-fluorobutyl analog) or a cyano group, has been explored to modulate the compound's properties. nih.gov

Alteration of the Core Structure: The indazole core can be replaced with other heterocyclic systems to assess the importance of this scaffold for cannabinoid receptor activity. Common core modifications include the substitution of the indazole with an indole (B1671886) (resulting in APP-BUTICA) or a 7-azaindole (B17877). These changes can affect the planarity and electronic properties of the molecule, thereby influencing its pharmacological profile. nih.gov

Table 2: Examples of this compound Analogs for Research Applications

Analog Name Structural Modification Research Purpose
AB-BUTINACA Phenylalanine replaced with Valine Investigate the effect of a smaller, branched alkyl side chain in the amino acid moiety.
ADB-BUTINACA Phenylalanine replaced with tert-Leucine Study the impact of a bulky tert-butyl side chain on receptor interaction.
APP-PINACA Butyl tail replaced with a Pentyl tail Examine the influence of alkyl tail length on potency and efficacy.
4F-APP-BUTINACA Butyl tail replaced with a 4-fluorobutyl tail Assess the effect of terminal fluorination on pharmacological activity.
APP-BUTICA Indazole core replaced with an Indole core Determine the importance of the indazole nitrogen atoms for receptor binding.

Molecular Pharmacology: in Vitro Receptor Interactions of App Butinaca

Cannabinoid Receptor Binding Affinity Studies (CB1 and CB2)

Investigations into the binding affinity of App-butinaca at the CB1 and CB2 receptors reveal that it, along with related compounds in its structural class, generally exhibits high affinity for both receptor subtypes researchgate.netebi.ac.uknih.gov. These studies, which often examine systematic libraries of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides, place this compound within a group of ligands demonstrating significant interaction with the endocannabinoid system researchgate.netebi.ac.uknih.gov. While specific Ki values for this compound can vary slightly depending on the assay and the specific study cohort, the general trend indicates potent binding. For instance, studies characterizing libraries that include this compound have reported high affinity for CB1 receptors, with Ki values ranging from 0.299 to 538 nM, and for CB2 receptors, with Ki values typically between 0.912 and 2190 nM researchgate.netebi.ac.uknih.gov. Furthermore, comparative analyses suggest that this compound may display a greater potency at the CB2 receptor compared to the CB1 receptor, as indicated by studies observing a 153-fold greater potency at hCB2 receptors than at hCB1 receptors for a related compound, APP-BINACA nih.gov.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

ReceptorAffinity (Ki)Notes
CB10.299–538 nMHigh affinity; part of a library study researchgate.netebi.ac.uknih.gov.
CB20.912–2190 nMHigh affinity; part of a library study researchgate.netebi.ac.uknih.gov. Higher potency at CB2 than CB1 indicated nih.gov.

Receptor Agonist Efficacy and Potency Determination in In Vitro Systems

In vitro functional assays have characterized this compound as a potent and efficacious agonist at both CB1 and CB2 receptors. Studies employing fluorescence-based membrane potential assays have shown that compounds within the this compound structural class act as sub-nanomolar to sub-micromolar agonists at CB1 receptors, with reported pEC50 values ranging from less than 5 to 9.48 ± 0.14. For CB2 receptors, the pEC50 values fall between 5.92 ± 0.16 and 8.64 ± 0.15 frontiersin.org. These findings indicate that this compound can effectively activate these receptors, leading to downstream signaling cascades frontiersin.orgfrontiersin.org. While generally classified as high efficacy agonists, some studies suggest that this compound may exhibit lower potency and efficacy compared to other well-established SCRAs or reference compounds like CP55,940 nih.gov. Specifically, this compound has been noted as being efficacious but having lower potency than many other SCRAs and demonstrating significantly less efficacy than compounds such as CP55,940, 5F-EDMB-PINACA, and FUB-AKB48 in certain assays nih.gov.

Table 2: In Vitro Functional Activity of this compound (Agonist Potency and Efficacy)

ReceptorAssay TypePotency (EC50 / pEC50)Efficacy (Emax)Notes
CB1Membrane Potential AssaySub-nanomolar to sub-micromolar (pEC50 < 5 to 9.48 ± 0.14)High efficacy agonistPart of a library study frontiersin.org. Lower potency and efficacy compared to some SCRAs and CP55,940 nih.gov.
CB2Membrane Potential AssaySub-nanomolar to sub-micromolar (pEC50 5.92 ± 0.16 to 8.64 ± 0.15)High efficacy agonistPart of a library study frontiersin.org. Higher potency at CB2 than CB1 nih.gov.

Biased Agonism and Downstream Signaling Pathway Investigations (In Vitro)

The concept of biased agonism, where a ligand preferentially activates specific downstream signaling pathways over others, is a critical area of research for understanding the complex pharmacology of SCRAs. While many SCRAs are known to recruit β-arrestin proteins, a key pathway in G protein-coupled receptor signaling, the degree and pattern of this recruitment can vary significantly between compounds who.intresearchgate.netnih.gov. Studies examining SCRAs, including those structurally related to this compound, have explored their ability to induce β-arrestin recruitment, often in comparison to reference agonists like CP55,940 who.intnih.gov. Some research indicates that this compound, in the context of broader SCRA libraries, may exhibit efficacies at CB1 and CB2 receptors that are not significantly different from each other nih.gov. This observation could suggest a more balanced signaling profile for this compound compared to other SCRAs that demonstrate pronounced bias towards specific pathways, such as the β-arrestin pathway who.intnih.gov. However, further detailed investigations are needed to fully delineate the specific downstream signaling pathways activated by this compound and to quantify any potential signaling bias.

Compound Glossary:

This compound (this compound / APP-BINACA): A synthetic cannabinoid receptor agonist.

ADB-BUTINACA: A synthetic cannabinoid receptor agonist, often studied alongside this compound.

CP55,940: A synthetic cannabinoid agonist commonly used as a reference compound in research.

THC (Δ⁹-tetrahydrocannabinol): The primary psychoactive component of cannabis, used as a reference compound.

FUB-144: A synthetic cannabinoid receptor agonist.

5F-EDMB-PINACA: A synthetic cannabinoid receptor agonist.

FUB-AKB48: A synthetic cannabinoid receptor agonist.

Metabolic Profiling and Metabolite Identification of App Butinaca

In Vitro Metabolism Studies Using Human Liver Microsomes and Hepatocytes

The elucidation of APP-BUTINACA's metabolic pathways has been primarily driven by the analysis of authentic biological samples obtained from forensic casework rather than comprehensive in vitro studies. While in vitro models such as human liver microsomes (HLM) and cryopreserved human hepatocytes (HHeps) are standard for predicting in vivo metabolism of new psychoactive substances, detailed studies applying these methods to this compound have not been extensively documented in the scientific literature nih.govdls.com.

The primary characterization of this compound metabolites in humans was achieved through the analysis of blood and urine samples from forensic investigations nih.gov. This approach provides direct evidence of the metabolites formed in the human body following consumption, offering crucial data for forensic scientists. While this method confirms the presence of in vivo metabolites, it does not provide the controlled environment of in vitro studies that allows for detailed investigation of metabolic rates and reaction phenotyping dls.comsemanticscholar.org.

Identification and Characterization of Phase I and Phase II Metabolites

Analysis of biological specimens from forensic cases has led to the identification of several Phase I metabolites of this compound. Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent compound.

Through high-resolution mass spectrometry analysis of human blood and urine samples, five metabolites of this compound have been identified nih.gov. The major biotransformations observed were hydroxylation and hydrolysis. Two of the key metabolites identified are:

4-HO-APP-BINACA : This metabolite is a product of hydroxylation, where a hydroxyl group is added to the phenyl group of the L-phenylalanine moiety.

APP-BINACA 3-phenylpropanoic acid : This metabolite results from the hydrolysis of the amide linkage, cleaving the L-phenylalanine group and subsequently forming a carboxylic acid.

Information regarding Phase II metabolites, which typically involve conjugation with endogenous molecules like glucuronic acid, has not been reported in the available scientific literature for this compound.

Below is a data table summarizing the identified Phase I metabolites of this compound.

Enzymatic Pathways Involved in this compound Biotransformation (e.g., CYP450 isoforms)

The specific enzymatic pathways responsible for the biotransformation of this compound have not yet been elucidated in the scientific literature. Phase I metabolism of many synthetic cannabinoids is heavily mediated by the cytochrome P450 (CYP) enzyme system, with specific isoforms like CYP3A4, CYP2C19, CYP1A2, and CYP2D6 often playing significant roles nih.govmdpi.com. However, studies to identify the particular CYP isoforms involved in the metabolism of this compound have not been published. Therefore, it remains unknown which specific enzymes catalyze the observed hydroxylation and hydrolysis reactions.

Development of Metabolite Biomarkers for Analytical Research

The development of reliable metabolite biomarkers is essential for the forensic and clinical detection of synthetic cannabinoid use. Since parent compounds are often rapidly metabolized and may be present in biological fluids at very low concentrations, analytical methods typically target the more abundant and longer-lasting metabolites researchgate.net.

For this compound, the metabolites identified in authentic human samples are the most suitable biomarkers for confirming consumption nih.gov. The detection of 4-HO-APP-BINACA and APP-BINACA 3-phenylpropanoic acid in urine or blood provides strong evidence of exposure to the parent compound. As the characterization of this compound and its metabolites is still a relatively new area of research, these compounds are considered primary targets for inclusion in analytical testing workflows by forensic toxicology laboratories nih.gov. Their presence can be used to identify this compound as a possible factor in adverse events, including death investigations and impaired driving cases nih.gov.

Table of Mentioned Compounds

Advanced Analytical Methodologies for App Butinaca Detection and Characterization

Chromatographic and Spectrometric Techniques for Parent Compound Analysis

The structural elucidation and routine identification of App-butinaca are predominantly achieved through a combination of chromatographic separation and spectrometric detection. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques employed for the definitive analysis of the parent compound. who.int

GC-MS is a robust technique for the analysis of this compound, particularly in seized drug materials. The methodology involves the separation of the compound from a mixture based on its volatility and interaction with a stationary phase within a capillary column, followed by its ionization and fragmentation to produce a characteristic mass spectrum.

One of the challenges in GC-MS analysis is the potential co-elution of this compound with its synthetic precursors, which can interfere with accurate identification and quantification. caymanchem.com To address this, specific GC methods have been developed to achieve baseline separation. An example of such a method utilizes a DB-35MS column, which has demonstrated successful differentiation of this compound from its precursor. caymanchem.com The operating parameters for a typical GC-MS analysis are detailed in the table below.

ParameterCondition
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 &micro;m film thickness) or DB-35MS caymanchem.comaustinpublishinggroup.com
Injector Temperature 250&deg;C to 300&deg;C caymanchem.comaustinpublishinggroup.com
Oven Program Initial temperature of 100&deg;C held for 1.5 min, then ramped at 25&deg;C/min to 280&deg;C and held for 15 min austinpublishinggroup.com
Carrier Gas Helium at a constant flow rate of 1.2 mL/min austinpublishinggroup.com
Ionization Mode Electron Ionization (EI) at 70 eV austinpublishinggroup.com
Mass Scan Range 42-550 amu austinpublishinggroup.com
Table 1: Example of GC-MS Parameters for this compound Analysis.

Liquid chromatography coupled with various mass spectrometry detectors is a cornerstone for the detection and characterization of this compound, especially in biological matrices. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are frequently utilized. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound.

The separation is typically achieved using reverse-phase columns, such as a Waters Acquity UPLC HSS T3 or a UPLC BEH C18 column. nih.govresearchgate.netakjournals.com The mobile phases commonly consist of a mixture of an aqueous component with additives like ammonium formate and formic acid, and an organic solvent such as acetonitrile or methanol. researchgate.netnih.govakjournals.com Detection is often performed in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantitative analysis. researchgate.netakjournals.com

ParameterCondition
Column Waters Acquity UPLC HSS T3 (100 mm &times; 2.1 mm, 1.8 &micro;m) or UPLC BEH C18 (2.1 mm &times; 50 mm, 1.7 &micro;m) nih.govresearchgate.netakjournals.com
Mobile Phase A 20 mmol/L ammonium acetate, 0.1% formic acid, and 5% acetonitrile in water or 0.1% formic acid in water nih.govresearchgate.netakjournals.com
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid researchgate.netnih.govresearchgate.netakjournals.com
Ionization Mode Positive Electrospray Ionization (ESI+) akjournals.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netakjournals.com
Table 2: Typical LC-MS/MS Parameters for this compound Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to elucidate the precise arrangement of atoms within the molecule. This technique is particularly valuable for the characterization of new psychoactive substances where reference standards may not be readily available. The analysis is typically performed using a high-field NMR spectrometer, such as a 400 MHz instrument. who.int

Quantitative Analysis Methods in Research Matrices

The quantification of this compound in various research matrices, such as hair and plasma, is essential for understanding its prevalence and distribution. nih.govakjournals.com LC-MS/MS is the most common technique for the quantitative analysis of this compound due to its high sensitivity and specificity. nih.govakjournals.com These methods are capable of detecting the compound at very low concentrations, often in the picogram per milligram (pg/mg) range for hair analysis and nanogram per milliliter (ng/mL) range for plasma. nih.govakjournals.comnih.gov

For instance, a validated UPLC-MS/MS method for the analysis of this compound in hair has been reported with a lower limit of quantitation (LLOQ) ranging from 1 to 10 pg/mg. nih.gov Another study detailing the quantification of this compound in rat plasma using UPLC-MS/MS reported a linear range of 1 to 1,000 ng/mL, with a lower limit of quantification of 1.0 ng/mL. akjournals.com

Method Validation Parameters (Specificity, Sensitivity, Precision, Accuracy, Matrix Effects, Recovery)

To ensure the reliability of analytical results, quantitative methods for this compound must be thoroughly validated. This process involves the assessment of several key parameters in accordance with international guidelines. unipd.itunodc.orgsadcas.org

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally identify and quantify this compound in the presence of other components in the sample matrix. sadcas.org

Sensitivity (LOD/LOQ): The limit of detection (LOD) is the lowest concentration of this compound that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sadcas.org For this compound, LODs have been reported in the range of 0.5 to 5 pg/mg in hair and as low as 0.3 ng/mL in plasma. nih.govakjournals.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are typically assessed at different concentration levels and on different days. For this compound, intra- and inter-day precision values are generally below 15%, with accuracy ranging from 92% to 111%. researchgate.netakjournals.com

Matrix Effects and Recovery: Matrix effects are the influence of other components in the sample on the ionization of this compound, which can affect the accuracy of quantification. Recovery is the efficiency of the extraction process. These parameters are crucial for ensuring the reliability of results in complex matrices like hair and blood. nih.govresearchgate.net

ParameterMatrixValue/Range
Linearity Hair20-20,000 pg/mg nih.gov
Rat Plasma1-1,000 ng/mL akjournals.com
LOD Hair0.5-5 pg/mg nih.gov
Rat Plasma0.3 ng/mL akjournals.com
LLOQ Hair1-10 pg/mg nih.gov
Rat Plasma1.0 ng/mL akjournals.com
Accuracy Rat Plasma92%-111% akjournals.com
Precision (RSD%) Rat Plasma&lt;14% akjournals.com
Recovery Hair36.1%-93.3% nih.gov
Rat Plasma87%-90% akjournals.com
Matrix Effect Hair19.1%-110.0% nih.gov
Rat Plasma104%-111% akjournals.com
Table 3: Summary of Method Validation Parameters for this compound Analysis.

Application of Analytical Reference Materials and Certified Reference Materials

The use of high-purity analytical reference materials and certified reference materials (CRMs) is fundamental to achieving accurate and reliable results in the analysis of this compound. caymanchem.com These materials are used for instrument calibration, method validation, and as quality control samples to ensure the ongoing performance of analytical methods.

Analytical reference standards for this compound and some of its metabolites are commercially available. who.int Furthermore, CRMs for this compound are also available, which are produced and certified under internationally recognized standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com The certificate of analysis for a CRM provides the certified property values and their associated uncertainties, ensuring metrological traceability. caymanchem.com The use of isotopically labeled internal standards, such as deuterated analogs, is also a common practice in quantitative mass spectrometric methods to correct for variations in sample preparation and instrument response. caymanchem.com

Future Directions and Research Gaps in App Butinaca Studies

Elucidation of Uncharacterized Metabolic Pathways and Novel Metabolite Discovery

The metabolism of APP-BUTINACA, while partially characterized, still presents numerous unanswered questions. In vitro studies utilizing human liver microsomes and hepatocytes have identified several phase I and phase II metabolic pathways. dundee.ac.uknih.gov Key biotransformations include hydroxylation of the N-butyl side chain, hydrolysis of the terminal amide group, and formation of a dihydrodiol on the indazole core. nih.gov One of the major metabolites identified is the product of amide hydrolysis, leading to the formation of this compound phenylpropanoic acid. nih.govcaymanchem.com

However, the complete in vivo metabolic profile in humans remains to be fully elucidated. Research on the related compound ADB-BUTINACA has shown that a dihydrodiol metabolite is predominant in urine, a finding that requires confirmation for this compound. nih.gov Studies have identified various metabolites for ADB-BUTINACA, including products of dehydrogenation, dihydrodiol formation, amide hydrolysis, hydroxylation, and glucuronidation. dundee.ac.uk The two most abundant metabolites in human hepatocyte incubations of ADB-BUTINACA were a dihydrodiol metabolite and a mono-hydroxylated metabolite on the indazole ring. nih.govresearchgate.net Further research is necessary to determine if this compound follows a similar metabolic pattern and to identify unique or previously uncharacterized metabolites. researchgate.net The discovery of novel metabolites is crucial for developing reliable biomarkers for forensic and clinical screening. ojp.gov

Table 1: Identified Metabolic Pathways for this compound and Related Analogs

Metabolic Reaction Location on Molecule Resulting Metabolite Type Reference
Amide Hydrolysis L-phenylalanine linker Carboxylic acid metabolite nih.govcaymanchem.com
Hydroxylation N-butyl tail Hydroxylated metabolite nih.govnih.gov
Dihydrodiol Formation Indazole core Dihydrodiol metabolite nih.gov
Dehydrogenation N-butyl tail Ketone metabolite nih.gov
N-dealkylation Indazole nitrogen Dealkylated metabolite nih.gov
Glucuronidation Hydroxylated positions Phase II conjugate dundee.ac.uk

Expansion of Systematic Library Synthesis for Comprehensive SAR Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences the pharmacological activity of synthetic cannabinoids. For this compound and its analogs, SAR studies have revealed key determinants of their affinity and efficacy at cannabinoid receptors CB1 and CB2. nih.govrsc.org Research involving systematic libraries of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides has provided valuable insights. rsc.orgresearchgate.net

These studies have generally shown that for a given core structure, the affinity and potency follow the trend: tert-leucinamide (ADB) > valinamide (B3267577) (AB) > phenylalaninamide (APP). nih.govresearchgate.net Furthermore, the nature of the heterocyclic core is also critical, with indazole cores generally conferring higher affinity and potency than indole (B1671886) or 7-azaindole (B17877) cores. nih.govresearchgate.net While this compound itself has been shown to have a lower in vivo cannabimimetic response compared to ADB-BUTINACA, it still acts as an agonist at CB1 and CB2 receptors. nih.govrsc.org

A significant gap remains in the comprehensive exploration of the chemical space around the this compound scaffold. The synthesis and pharmacological evaluation of a wider array of analogs with diverse substitutions on the indazole ring, the butyl chain, and the phenylalanine moiety are needed. nih.gov Such expanded libraries would allow for a more detailed mapping of the SAR landscape, potentially identifying analogs with unique pharmacological profiles and aiding in the prediction of the properties of future emerging compounds. researchgate.net

Table 2: Structure-Activity Relationship Trends for this compound and Analogs

Structural Modification Impact on CB1/CB2 Activity Reference
Amino Acid Headgroup (tert-leucinamide vs. phenylalaninamide) tert-leucinamide > phenylalaninamide (in terms of affinity and potency) nih.govresearchgate.net
Heterocyclic Core (Indazole vs. Indole vs. 7-Azaindole) Indazole > Indole > 7-Azaindole (in terms of affinity and potency) nih.govresearchgate.net
N-Alkyl Chain Length Butyl group contributes to receptor binding researchgate.net

Advanced Computational Modeling for Ligand-Receptor Interactions and De Novo Design

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for investigating the interactions between synthetic cannabinoids and their receptor targets. nih.govuctm.edu These methods can provide detailed insights into the binding modes of ligands like this compound within the CB1 and CB2 receptor binding pockets. nih.gov For instance, modeling suggests that the heterocyclic core forms π–π stacking interactions with key phenylalanine residues, while the amide linker participates in hydrogen bonding. nih.gov

While these models are informative, there is a need for more refined computational studies specifically tailored to the growing class of amino acid-derived synthetic cannabinoids. Advanced techniques like well-tempered metadynamics can be employed to simulate the unbinding pathways of these ligands, offering a more dynamic picture of ligand-receptor interactions. nih.gov Such studies can help to differentiate the binding kinetics and signaling pathways of newer compounds compared to classical cannabinoids. nih.gov

Furthermore, the development of robust computational models can facilitate the de novo design of novel compounds. nih.govresearchgate.net By understanding the precise structural requirements for receptor binding and activation, it is possible to design molecules with specific desired properties. biorxiv.orgbiorxiv.org This predictive capability is not only valuable for academic research but also for forensic intelligence, as it could help to anticipate the structures of next-generation synthetic cannabinoids.

Methodological Advancements in High-Throughput Detection and Characterization of Emerging Analogs

The rapid emergence of new synthetic cannabinoid analogs presents a significant challenge for forensic and clinical laboratories. ojp.gov Current analytical methods for the detection of this compound and its metabolites primarily rely on sophisticated instrumentation such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While highly effective, these methods can be resource-intensive and may not be suitable for high-throughput screening.

There is a pressing need for the development of more rapid and cost-effective detection methods that can be implemented for large-scale screening. nih.gov The development of targeted assays for known metabolites, such as this compound phenylpropanoic acid, is a step in this direction. caymanchem.com Additionally, high-resolution mass spectrometry (HRMS) offers a powerful tool for non-targeted screening, allowing for the retrospective analysis of data to identify new or unexpected compounds. nih.gov

Future research should focus on optimizing existing methods and exploring novel analytical strategies to improve throughput and sensitivity. researchgate.net This includes the development of new extraction techniques and the validation of analytical methods across various biological matrices, including blood, urine, and hair. nih.gov Such advancements are essential to keep pace with the ever-evolving landscape of synthetic cannabinoids and to ensure their timely and accurate detection.

Q & A

Q. What are the standard methodologies for characterizing the physicochemical properties of APP-BUTINACA in preliminary research?

To establish foundational data, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires adherence to protocols such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental descriptions, including solvent systems, temperature controls, and calibration standards . Cross-validation using differential scanning calorimetry (DSC) or X-ray crystallography can further verify crystallinity and thermal stability .

Q. How should researchers design initial in vitro experiments to assess the receptor binding affinity of this compound?

Begin with competitive radioligand binding assays using human cannabinoid receptors (CB1/CB2) expressed in transfected cell lines. Optimize assay conditions (e.g., buffer pH, incubation time) based on prior cannabinoid studies to minimize nonspecific binding. Include positive controls (e.g., CP 55,940) and negative controls (vehicle-only samples). Data interpretation should follow the principles of dose-response curves, with IC50 values calculated using nonlinear regression models. Ensure adherence to statistical power calculations to determine sample size, as recommended in guidance for experimental design .

Q. What analytical techniques are essential for ensuring the purity and structural integrity of synthesized this compound samples?

Combine orthogonal methods:

  • HPLC with UV detection for quantifying impurities (>95% purity threshold).
  • Gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification.
  • Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Document all synthetic steps and purification processes in detail to enable replication, aligning with reproducibility standards for novel compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s metabolic pathway data across different experimental models (e.g., in vitro vs. in vivo)?

Apply a triangulation approach :

  • Compare metabolic stability assays (e.g., liver microsomes vs. hepatocytes) to identify enzyme-specific degradation pathways.
  • Use isotopic labeling or tandem MS to trace metabolite formation kinetics.
  • Conduct species-specific cytochrome P450 inhibition studies to explain interspecies variability. Contradictions often arise from differences in experimental conditions (e.g., substrate concentrations, incubation times), necessitating sensitivity analyses and iterative refinement of hypotheses .

Q. What strategies are recommended for integrating multi-omics data (e.g., proteomics, metabolomics) to study this compound’s systemic effects?

Adopt a systems biology framework :

  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks.
  • Apply machine learning algorithms (e.g., random forests) to prioritize biomarkers linked to neurotoxicity or metabolic dysregulation.
  • Validate findings through in silico docking studies to correlate receptor binding affinities with observed omics signatures. Ensure metadata complies with FAIR principles (Findable, Accessible, Interoperable, Reusable) to facilitate cross-study comparisons .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound neurotoxicity studies?

Employ mixed-effects models to account for intra-subject variability in longitudinal studies. For non-linear responses, use Hill equation fitting or Bayesian hierarchical models to estimate EC50 values and confidence intervals. Address outliers via robust regression techniques (e.g., Tukey’s biweight) rather than exclusion, preserving data integrity. Pre-register analysis plans to mitigate bias, as emphasized in open science guidelines .

Ethical and Reproducibility Considerations

Q. How should ethical considerations be integrated into human tissue-based studies of this compound’s pharmacological effects?

  • Obtain informed consent for tissue use, specifying research objectives and data anonymization protocols.
  • Follow institutional review board (IRB) guidelines for secondary use of biospecimens, particularly when linking to health records.
  • Disclose potential conflicts of interest (e.g., funding sources) in publications, as mandated by ethical research frameworks .

Q. What open science practices enhance reproducibility in this compound research, particularly regarding data sharing and metadata documentation?

  • Deposit raw datasets (e.g., NMR spectra, binding assay results) in public repositories like Zenodo or Figshare, using discipline-specific metadata standards (e.g., MIAME for omics data).
  • Publish preprints alongside peer-reviewed articles to accelerate transparency.
  • Document experimental protocols on platforms like Protocols.io , ensuring step-by-step replicability. These practices align with EU funding requirements for open access to research outputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.